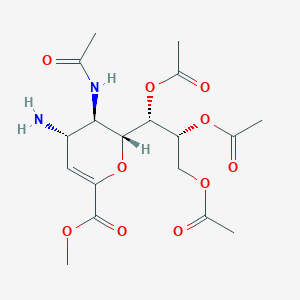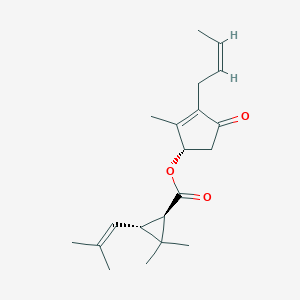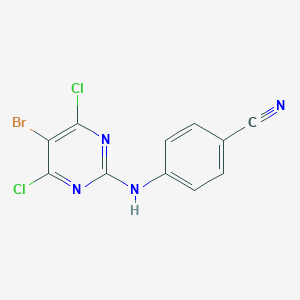
4-(4-Pyridylmethyl)-1(2H)-phthalazinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives involves various strategies, including novel approaches to incorporate heteroaromatic nuclei at the 4-position of phthalazinones, which plays a critical role in their biological activities. For instance, the introduction of heteroaromatic nuclei such as imidazolyl and thiazolyl derivatives has been shown to maintain the activity of the parent compound, suggesting the importance of the 4-position modification in achieving desired pharmacological effects (Yamaguchi et al., 1993).
Molecular Structure Analysis
The molecular structure of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives significantly influences their pharmacological properties. Studies have indicated that the hydrophobicity of these compounds markedly impacts their bronchodilatory activity, with specific modifications at the 4-position enhancing their therapeutic potential. The precise molecular interactions and the role of hydrophobicity in modulating activity highlight the intricate relationship between molecular structure and biological function.
Chemical Reactions and Properties
4-(4-Pyridylmethyl)-1(2H)-phthalazinone and its derivatives undergo various chemical reactions, contributing to their diverse pharmacological activities. These reactions include condensation with secondary amines and formaldehyde to yield corresponding N-Mannich bases, demonstrating the versatility and reactivity of the phthalazinone core (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives are crucial for their application potential. For instance, novel heterocyclic poly(arylene ether ketone)s synthesized from phthalazinone-containing monomers exhibit excellent thermal properties and solubility in common organic solvents, indicating their suitability for engineering plastics and membrane materials (Cheng et al., 2007).
Applications De Recherche Scientifique
-
- Application : Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
- Methods : This review highlights the synthetic routes, reactivity of pyridinium salts .
- Results : Pyridinium salts are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
- Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials are used for high-performance OLEDs .
- Methods : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized .
- Results : The versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMWTLRDNQDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355038 | |
| Record name | 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one | |
CAS RN |
107558-48-5 | |
| Record name | 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pyridylmethyl)-1(2H)-phtalazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


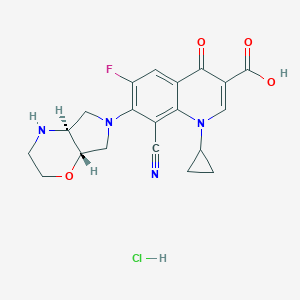
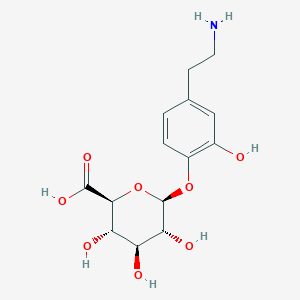
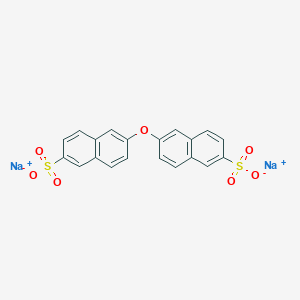
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)




